2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester
CAS No.:
Cat. No.: VC13659847
Molecular Formula: C19H32BNO4
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.
![2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester -](/images/structure/VC13659847.png)
Specification
Molecular Formula | C19H32BNO4 |
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Molecular Weight | 349.3 g/mol |
IUPAC Name | tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate |
Standard InChI | InChI=1S/C19H32BNO4/c1-16(2,3)23-15(22)21-12-19(13-21)10-8-14(9-11-19)20-24-17(4,5)18(6,7)25-20/h8H,9-13H2,1-7H3 |
Standard InChI Key | OBAKEZZPFOSNAK-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CN(C3)C(=O)OC(C)(C)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CN(C3)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
The IUPAC name of this compound, tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate, reflects its intricate architecture. Its molecular formula, C₁₉H₃₂BNO₄, corresponds to a molecular weight of 349.3 g/mol. The spiro[3.5]non-6-ene core consists of a nitrogen-containing azaspirocyclic system fused to a boronic acid pinacol ester at the 7-position and a Boc group at the 2-position. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, enhancing its shelf life and reactivity in cross-coupling reactions .
Key Structural Features
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Spirocyclic Core: The spiro[3.5]non-6-ene framework introduces conformational rigidity, which is advantageous in drug design for preorganizing binding motifs.
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Boc Protection: The tert-butoxycarbonyl group safeguards the secondary amine during synthetic transformations, enabling selective deprotection under acidic conditions .
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Boronic Acid Pinacol Ester: This moiety facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation .
Reactivity and Functional Group Transformations
Suzuki-Miyaura Cross-Coupling
The boronic ester undergoes cross-coupling with aryl or vinyl halides to form biaryl or styrenyl derivatives. For example, reaction with 4-bromotoluene in the presence of Pd(PPh₃)₄ and K₂CO₃ yields a spirocyclic biaryl product .
Deprotection of the Boc Group
Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, regenerating the free amine for further functionalization .
Oxidation and Reduction
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Oxidation: The boronic ester can be converted to a boronic acid using hydrogen peroxide (H₂O₂).
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the non-6-ene double bond, yielding a fully saturated spirocyclic analog.
Applications in Scientific Research
Medicinal Chemistry
Spirocyclic boronic esters are prized in drug discovery for their ability to mimic peptide bonds and inhibit proteases. For instance, boron-containing compounds like bortezomib leverage boronic acid moieties to target the 26S proteasome .
Materials Science
The rigid spirocyclic core enhances thermal stability in polymers, while the boronic ester enables post-polymerization modifications via cross-coupling .
Catalysis
Boronic esters serve as ligands in asymmetric catalysis. The spirocyclic framework’s chirality can induce enantioselectivity in aldol or Mannich reactions .
Property | Value/Description | Source |
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Molecular Weight | 349.3 g/mol | |
Storage Temperature | Refrigerator (2–8°C) | |
Purity | ≥97% | |
Hazard Statements | H302, H315, H319, H335 |
Comparative Analysis with Analogous Compounds
1-Boc-pyrazole-4-boronic Acid Pinacol Ester
Though structurally distinct, this compound highlights the utility of Boc-protected boronic esters in heterocyclic chemistry .
2-(Boc-amino)phenylboronic Acid Pinacol Ester
Used in PROTAC synthesis, this compound underscores the role of boronic esters in targeted protein degradation .
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